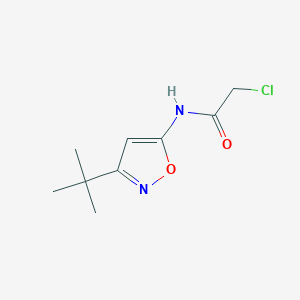

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Descripción general

Descripción

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide typically involves the formation of the isoxazole ring followed by the introduction of the chloroacetamide group. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as N-chlorosuccinimide in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener chemistry principles to minimize waste and reduce the use of hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the isoxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can lead to different isoxazole derivatives .

Aplicaciones Científicas De Investigación

Synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

The compound is synthesized through a reaction involving chloroacetyl chloride and 3-tert-butylisoxazol-5-amine. The process typically includes gentle heating followed by stirring at room temperature. This method allows for the formation of the desired compound with a high degree of purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including HT-29 (colorectal), HepG-2 (liver), and MCF-7 (breast) cells. The compound exhibited promising IC50 values, indicating its potency as an anticancer agent:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 1.21 ± 0.34 |

| HepG-2 | 6.62 ± 0.7 |

| MCF-7 | 7.2 ± 1.9 |

These results suggest that this compound may act through inhibition of specific kinases involved in cancer progression, such as FLT3 kinase .

Other Scientific Research Applications

1. Medicinal Chemistry

this compound serves as a pharmacophore in drug design, particularly for developing new anti-inflammatory and antimicrobial agents. Its unique structure provides a scaffold for modifications aimed at enhancing biological activity .

2. Chemical Biology

The compound is utilized as a probe to study various biological pathways and molecular interactions, facilitating the understanding of enzyme mechanisms and protein-ligand interactions .

3. Industrial Applications

There is potential for this compound in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Anticancer Activity Study : A comprehensive analysis was performed on its effects against multiple cancer cell lines, confirming its role as a potent anticancer agent.

- Kinase Inhibition Assays : In vitro enzyme inhibition assays demonstrated significant binding affinity and inhibitory activity against FLT3 kinase, supporting its potential as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparación Con Compuestos Similares

Similar Compounds

3-tert-butylisoxazol-5-amine: A related compound with similar structural features but different functional groups.

N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide: Another isoxazole derivative with potential therapeutic applications.

Uniqueness

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is unique due to the presence of both the isoxazole ring and the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Actividad Biológica

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

- CAS Number : 668980-81-2

- Structure : The compound features a chloroacetamide group attached to a tert-butylisoxazole ring, which is key to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of chloroacetyl chloride with 3-tert-butylisoxazol-5-amine. The process typically requires controlled heating and stirring to ensure the formation of the desired product with high purity and yield .

Anticancer Properties

This compound has shown promising results in various anticancer assays. In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- HT-29 (Colorectal Cancer) : IC50 = 1.21 ± 0.34 µM

- HepG2 (Liver Cancer) : IC50 = 6.62 ± 0.7 µM

- MCF-7 (Breast Cancer) : IC50 = 7.2 ± 1.9 µM

These values suggest that this compound possesses a strong inhibitory effect on cell proliferation in these cancer types .

The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of FLT3 kinase, an important target in hematological malignancies. Molecular docking studies have shown that this compound binds effectively to the active site of FLT3, suggesting a competitive inhibition mechanism .

Selectivity Index

The selectivity index (SI) for this compound ranges from 20.2 to 99.7 , indicating a favorable selectivity towards malignant cells compared to normal cells. This characteristic is crucial for minimizing side effects during treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives of isoxazole compounds, including this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT-29 | 1.21 ± 0.34 | FLT3 Inhibition |

| This compound | HepG2 | 6.62 ± 0.7 | FLT3 Inhibition |

| This compound | MCF-7 | 7.2 ± 1.9 | FLT3 Inhibition |

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Pharmacokinetics and Toxicity

Pharmacokinetic assessments indicate that this compound is considered a "drug-like" molecule with promising bioavailability, which is essential for effective therapeutic use . However, it is also noted that the compound may act as an irritant, necessitating careful handling during research and potential clinical applications .

Propiedades

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBUUNDROWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407075 | |

| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668980-81-2 | |

| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.